molecular formula C8H16ClNO3 B1435439 Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride CAS No. 134020-71-6

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride

Cat. No.: B1435439
CAS No.: 134020-71-6
M. Wt: 209.67 g/mol
InChI Key: IYOLZNNFGSRPHX-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride (CAS 134020-71-6) is a chemical compound with a molecular formula of C8H16ClNO3 and a molecular weight of 209.67 g/mol . As a beta-keto ester derivative, this reagent serves as a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry research. The compound is closely related to its freebase form, Ethyl 4-(dimethylamino)-3-oxobutanoate (CAS 96935-73-8, MW: 173.21 g/mol), with the hydrochloride salt often offering altered solubility and stability properties beneficial for specific synthetic procedures . Chemicals of this class are frequently employed in the development and synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) . Researchers utilize such specialized esters in exploring novel synthetic pathways, often leveraging the reactive keto and ester functional groups for further chemical modifications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. It is commonly supplied with cold-chain transportation to ensure stability .

Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-4-12-8(11)5-7(10)6-9(2)3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLZNNFGSRPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride, also known as a derivative of β-keto esters, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is notable for its applications in drug development, particularly in the synthesis of bioactive molecules. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

This compound is characterized by its functional groups that contribute to its reactivity and biological properties. The presence of a dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant activity against various bacterial and fungal strains. A study indicated that certain β-keto esters demonstrated high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the ethyl group can enhance antimicrobial potency .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
Ethyl 4-(dimethylamino)-3-oxobutanoatePseudomonas aeruginosa20

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-1 and COX-2 enzymes was assessed using an in vitro assay, revealing IC50 values that suggest significant anti-inflammatory potential .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ethyl 4-(dimethylamino)-3-oxobutanoate25.0 ± 0.530.0 ± 0.8
Aspirin15.0 ± 0.320.0 ± 0.4

3. Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This is crucial for conditions like Alzheimer’s disease, where AChE activity leads to reduced acetylcholine levels in the brain . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study 1 : A derivative similar to ethyl 4-(dimethylamino)-3-oxobutanoate was tested for neuroprotective effects in an animal model of Alzheimer's disease. The results showed a marked improvement in cognitive function and a reduction in amyloid plaque formation.
  • Case Study 2 : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in inflammation and neurotransmission.
  • Cell Membrane Interaction : Its lipophilic nature facilitates penetration into cell membranes, enhancing its bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may reduce oxidative stress by modulating ROS levels.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride is primarily recognized for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders.

Antidiabetic Properties

Recent studies indicate that this compound may exhibit significant antidiabetic effects. In vitro assays demonstrated that it can reduce lipid accumulation in hepatocytes, suggesting a role in lipid metabolism modulation. Additionally, animal models have shown promising results in lowering blood glucose levels in diabetic mice, indicating its potential as a therapeutic agent for diabetes management.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules.

Synthesis of Cephalosporin Compounds

This compound has been identified as a useful intermediate for synthesizing cephalosporin antibiotics. The reaction pathways involving this compound enable the formation of essential β-lactam structures required for antibiotic activity .

Development of Novel Therapeutics

The compound's versatility extends to the synthesis of novel therapeutic agents targeting specific diseases. Its ability to undergo various chemical transformations makes it a valuable asset in drug development pipelines.

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of this compound.

Study Focus Findings Implications
Antidiabetic EffectsSignificant reduction in blood glucose levels in diabetic mouse modelsPotential use as a therapeutic agent for diabetes
Antimicrobial ActivityInhibition of growth in various bacterial strainsDevelopment of new antimicrobial agents
Synthesis PathwaysEffective intermediate for cephalosporin synthesisEnhances antibiotic production efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related β-keto esters exhibit variations in substituents, influencing their reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride 4-(dimethylamino), hydrochloride salt C₈H₁₆ClNO₃ 209.67 Tertiary amine at 4-position; enhances solubility and reactivity in acidic conditions
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 4-(3-chlorophenyl) C₁₂H₁₃ClO₃ 240.69 Aromatic chloro group increases lipophilicity; potential agrochemical intermediate
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 4-(2,4-dichlorophenyl) C₁₂H₁₂Cl₂O₃ 275.13 Dichloro substitution enhances steric hindrance and electronic effects
Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride 4-methoxyphenyl, RS configuration C₁₄H₂₁ClNO₃ 298.78 Methoxy group improves electron donation; stereochemistry affects biological activity
Ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB) Thiazolyl hydrazono group C₁₇H₁₈N₄O₃S 382.42 Heterocyclic thiazole moiety; used in analgesic/anti-inflammatory agent synthesis

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound increases aqueous solubility compared to neutral analogs like ethyl 4-(3-chlorophenyl)-3-oxobutanoate, which is more lipophilic due to aromatic chloro groups .
  • Melting Points: Derivatives with aromatic substituents (e.g., THB) exhibit higher melting points (228–230°C) due to crystallinity from planar structures . In contrast, aliphatic dimethylamino-substituted compounds may have lower melting points.
  • Reactivity: The dimethylamino group in the target compound facilitates nucleophilic reactions, while chloro-substituted analogs undergo electrophilic aromatic substitution .

Key Research Findings

  • The dimethylamino group in the target compound enhances cyclization efficiency compared to non-aminated analogs, as shown in heterocycle synthesis yields (>60% in pyridine derivatives) .
  • Chlorophenyl-substituted β-keto esters exhibit reduced aqueous solubility but improved thermal stability, making them suitable for solid-phase reactions .
  • Stereochemical variations (e.g., RS configuration in ’s compound) significantly impact receptor binding in preclinical studies, highlighting the importance of chiral synthesis .

Preparation Methods

One-Pot Synthesis Using Ethyl Acetate, Dimethylamine, and Carbon Monoxide

A patented industrially advantageous method involves a one-pot synthesis using ethyl acetate, dimethylamine, and carbon monoxide as raw materials. This process is catalyzed by a dual catalyst system under controlled temperature and pressure conditions to yield the desired compound efficiently.

Key Reaction Parameters:

Parameter Description
Raw materials Ethyl acetate, dimethylamine, carbon monoxide
Catalysts Catalyst A: sodium ethylate, sodium tert-butoxide, or sodium hydride
Catalyst B: mixtures of ethanol, diethyl carbonate, ethyl formate, DMF, triethyl orthoformate
Temperature 30–70 °C
Pressure 10–60 bar
Reaction time 1–4 hours
Solvent Ethanol, toluene, methylene dichloride, chloroform, tetrahydrofuran (THF) or mixtures thereof
Molar feed ratios Dimethylamine:ethyl acetate = 1–2:1
Catalyst A:ethyl acetate = 1.05–2:1
Catalyst B:ethyl acetate = 0.05–0.5:1

Process Description:

  • The reaction proceeds under mild conditions, significantly reducing labor intensity and waste generation compared to prior art.
  • The one-pot method simplifies industrial production by integrating all reactants and catalysts in a single reactor.
  • The dual catalyst system facilitates the carbonylation and amination steps efficiently.
  • The process yields high purity product suitable for further applications without extensive purification.

This method addresses previous challenges such as harsh conditions, low yields, and high costs, making it suitable for industrial scale-up.

Reaction Mechanism and Catalysis Insights

The one-pot carbonylation and amination reaction involves:

  • Initial nucleophilic attack of dimethylamine on ethyl acetate.
  • Carbon monoxide insertion catalyzed by sodium ethylate or sodium tert-butoxide.
  • Formation of the β-keto ester intermediate.
  • Stabilization and isolation as hydrochloride salt.

Catalyst B components such as diethyl carbonate and ethyl formate act as co-catalysts or solvents enhancing reaction kinetics and selectivity.

Comparative Data Table of Preparation Methods

Method Raw Materials Catalysts Conditions (Temp/Pressure) Solvent(s) Yield & Purity Industrial Suitability
One-pot carbonylation Ethyl acetate, dimethylamine, CO Sodium ethylate, diethyl carbonate 30–70 °C, 10–60 bar Ethanol, toluene, THF, DCM High yield, high purity High, scalable, cost-effective
Esterification + HCl salt Diketene, ethyl alcohol 4-(Tertiary amino)pyridine Ambient to mild heating Methylene chloride, acetonitrile High purity, no decolorizing Suitable for related esters

Research Findings and Industrial Implications

  • The one-pot method significantly reduces waste and operational complexity, important for sustainable industrial production.
  • Controlled temperature and pressure optimize yield and minimize side reactions.
  • Dual catalyst systems enhance selectivity and reaction rate.
  • Conversion to hydrochloride salt improves compound stability and handling.
  • Adaptation of esterification and salt formation methods from related β-keto esters offers alternative synthetic routes.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 4-(dimethylamino)-3-oxobutanoic acid with ethanol, followed by hydrochlorination. Key steps include:

  • Esterification : Use of catalytic sulfuric acid under reflux (60–80°C) for 6–8 hours .
  • Hydrochlorination : Addition of HCl gas or concentrated HCl in dioxane at room temperature to precipitate the hydrochloride salt .
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity (>98% by HPLC).
    • Critical Parameters : Excess HCl may lead to decomposition, while insufficient reaction time reduces yield.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer :

  • 1H-NMR : Key signals include δ 3.8–4.2 ppm (ester -CH2CH3), δ 2.5–2.8 ppm (dimethylamino -N(CH3)2), and δ 3.0–3.3 ppm (oxobutanoate β-protons) .
  • FT-IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 234.1 (free base) and [M-Cl]+ at m/z 198.1 for the hydrochloride form .

Advanced Research Questions

Q. What mechanistic role does the dimethylamino group play in the compound’s reactivity as a co-initiator in photopolymerization systems?

  • Methodological Answer :

  • Electron Transfer : The dimethylamino group acts as an electron donor, enhancing the redox potential in photoinitiator systems (e.g., with camphorquinone). This accelerates free radical generation .
  • Kinetic Studies : Time-resolved ESR spectroscopy reveals faster radical formation compared to 2-(dimethylamino)ethyl methacrylate derivatives, attributed to reduced steric hindrance .
  • Synergy with Diphenyliodonium Salts : Co-use with diphenyliodonium hexafluorophosphate (DPI) increases conversion rates by 15–20% via secondary radical generation .

Q. How do structural modifications (e.g., ester group substitution) affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Ester Chain Variation : Replacing ethyl with methyl (e.g., methyl 4-(dimethylamino)-3-oxobutanoate) reduces hydrophobicity (logP decreases by ~0.5) but enhances solubility in polar solvents .
  • Biological Activity : Derivatives with longer alkyl chains (e.g., propyl) show improved blood-brain barrier permeability in neuropharmacological studies, as modeled by PAMPA-BBB assays .
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition at 180–200°C for ethyl esters versus 160–170°C for methyl analogs .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. substitution pathways) during its use in heterocyclic synthesis?

  • Methodological Answer :

  • Pathway Control : Use of selective catalysts (e.g., Pd/C for oxidation) or nucleophilic conditions (e.g., NaI in acetone for substitution) directs reactivity .
  • Case Study : Condensation with ortho-phenylenediamines yields benzimidazoles under acidic conditions (HCl/EtOH, 80°C), whereas neutral conditions favor pyrazolones .
  • Contradiction Resolution : Conflicting reports on product ratios (e.g., benzimidazole vs. pyrazole) are reconciled by optimizing stoichiometry (1:1 amine:ketoester ratio) and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride
Reactant of Route 2
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Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride

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